molecular formula C22H32N2OS2 B12407104 [2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone

[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone

Cat. No.: B12407104
M. Wt: 404.6 g/mol
InChI Key: GIXYZTSUAFPXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a heptylsulfanyl chain, a pyridinyl ring, and a thiophenylmethanone moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone involves multiple steps, including the formation of the pyridinyl and thiophenylmethanone rings, followed by the introduction of the dimethylamino and heptylsulfanyl groups. Common synthetic routes may involve:

    Formation of Pyridinyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Thiophenylmethanone Moiety: This step may involve the use of thiophene derivatives and ketone formation reactions.

    Attachment of Dimethylamino and Heptylsulfanyl Groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the heptylsulfanyl group.

    Reduction: Reduction reactions could target the ketone group in the thiophenylmethanone moiety.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the pyridinyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under mild to moderate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound’s unique structure may make it a candidate for use as a catalyst in organic reactions.

    Material Science:

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling:

Medicine:

    Drug Development: The compound’s structure suggests potential as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Possible use in the treatment of diseases related to its mechanism of action.

Industry:

    Chemical Manufacturing: Use in the synthesis of other complex organic molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of [2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to changes in cellular function.

Comparison with Similar Compounds

Uniqueness:

    Structural Complexity: The combination of the pyridinyl, thiophenylmethanone, and heptylsulfanyl groups makes it unique.

    Its diverse applications in chemistry, biology, and medicine set it apart from simpler compounds.

Properties

Molecular Formula

C22H32N2OS2

Molecular Weight

404.6 g/mol

IUPAC Name

[2-[7-(dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C22H32N2OS2/c1-17(2)19-13-12-18(21(25)20-11-10-16-26-20)22(23-19)27-15-9-7-5-6-8-14-24(3)4/h10-13,16-17H,5-9,14-15H2,1-4H3

InChI Key

GIXYZTSUAFPXJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.